molecular formula C39H39ClN8O6S B2901316 CID 156588672 CAS No. 1957234-97-7

CID 156588672

Cat. No.: B2901316
CAS No.: 1957234-97-7
M. Wt: 783.3
InChI Key: KVKRYCAWRGWYNN-MBMZGMDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156588672 is a highly efficient and selective small molecule compound designed to degrade bromodomain and extra-terminal (BET) proteins, specifically targeting bromodomain-containing protein 4 (BRD4). This compound functions by utilizing specific ligands that connect Cereblon and BRD4, with a DC50 value of 49 nM .

Mechanism of Action

PROTAC BET Degrader-10 works by forming a ternary complex with the target protein and an E3 ligase . This complex formation brings the ensemble into close proximity with the protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI via the ubiquitin-proteasome system .

Safety and Hazards

PROTAC BET Degrader-10 is shipped under ambient temperature as a non-hazardous chemical . It should be stored in a dry, dark place at -20°C .

Future Directions

Targeted protein degradation, including the use of PROTACs like PROTAC BET Degrader-10, is gaining widespread attention due to its advantages over traditional small molecule inhibitors . It has the potential to target “undruggable” targets and overcome inhibitor drug resistance . Future research will likely focus on optimizing the design of PROTACs and expanding their use in treating various diseases .

Chemical Reactions Analysis

CID 156588672 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically the degraded target proteins, such as BRD4 .

Comparison with Similar Compounds

CID 156588672 is unique in its high selectivity and efficiency in degrading BRD4. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and efficiency in targeting BRD4.

Properties

InChI

InChI=1S/C39H38ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSOWKODOMZQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38ClN8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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